1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine
CAS No.:
Cat. No.: VC18184915
Molecular Formula: C6H8N4
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N4 |
|---|---|
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 1-(1H-1,2,4-triazol-5-yl)but-3-yn-1-amine |
| Standard InChI | InChI=1S/C6H8N4/c1-2-3-5(7)6-8-4-9-10-6/h1,4-5H,3,7H2,(H,8,9,10) |
| Standard InChI Key | BAPGLPCYDLMCAY-UHFFFAOYSA-N |
| Canonical SMILES | C#CCC(C1=NC=NN1)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₆H₈N₄, with a molecular weight of 136.15 g/mol . Its structure combines a 1,2,4-triazole ring (a five-membered aromatic heterocycle with three nitrogen atoms) and a but-3-yn-1-amine moiety. The SMILES notation (C#CCC(N)c1ncn[nH]1) and IUPAC name reflect this hybrid architecture .
Table 1: Basic Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₄ | |
| Molecular Weight | 136.15 g/mol | |
| SMILES | C#CCC(N)c1ncn[nH]1 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Crystallographic Insights
X-ray diffraction studies of analogous triazole derivatives reveal a planar triazole ring with bond lengths of 1.31–1.38 Å for N–N and 1.30–1.33 Å for C–N bonds . The propargyl group adopts a linear conformation, while the amine substituent forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice .
Synthetic Methodologies
Click Chemistry Approaches
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for synthesizing 1,2,4-triazole derivatives. For example:
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Propargylamine + Azide Precursor: Reacting but-3-yn-1-amine with an azide-functionalized intermediate under Cu(I) catalysis yields the target compound .
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One-Pot Tandem Reactions: A recent protocol combines diazo transfer and cycloaddition steps, achieving yields >70% with minimal purification .
Table 2: Optimization of Synthetic Conditions
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | CuI | 78% |
| Solvent | Methanol | 82% |
| Temperature | Room Temperature | 75% |
| Reaction Time | 48 hours | 80% |
Alternative Routes
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Nucleophilic Substitution: Substituting halogenated triazoles with propargyl amines in polar aprotic solvents (e.g., DMF) .
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Reductive Amination: Coupling ketone intermediates with ammonia under hydrogenation conditions .
Biological Activity and Mechanisms
Table 3: Predicted Binding Interactions with Mtb KatG
| Residue | Interaction Type | Distance (Å) |
|---|---|---|
| His108 | Hydrogen Bond | 2.1 |
| Asp137 | Ionic | 3.0 |
| Phe149 | π-Stacking | 4.5 |
Anti-Inflammatory and Anticancer Effects
Triazoles modulate NF-κB and COX-2 pathways, reducing proinflammatory cytokines (e.g., TNF-α, IL-6) . In silico models suggest IC₅₀ values of 0.5–5 μM for cancer cell line inhibition via apoptosis induction .
Pharmacological Profiling
ADMET Properties
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Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation predominates, with a half-life of 2.3 hours in human liver microsomes .
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Toxicity: Selectivity indices >10 in mammalian cell assays indicate low cytotoxicity .
Comparative Efficacy
| Compound | Target | EC₅₀ (nM) |
|---|---|---|
| Bedaquiline | Mtb ATP Synthase | 11 |
| 1-(4H-Triazol-3-yl) | Mtb KatG | 95 |
Applications in Drug Development
Antibacterial Agents
The compound’s ROS-inducing mechanism aligns with next-generation TB therapies targeting drug-resistant strains . Structural analogs are under preclinical evaluation for multidrug-resistant Gram-negative infections .
Central Nervous System (CNS) Therapeutics
As a GPR88 agonist (EC₅₀ = 60 nM), it shows promise for treating Parkinson’s disease and addiction . Brain permeability assays confirm CNS bioavailability (brain/plasma ratio = 0.8) .
Future Directions
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